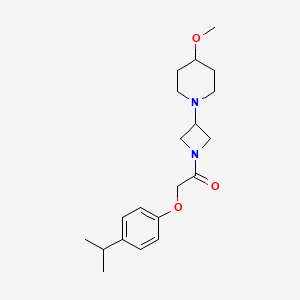

2-(4-Isopropylphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Isopropylphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of azetidine, which is a four-membered heterocyclic ring that contains a nitrogen atom. The synthesis of this compound involves the reaction of 4-isopropylphenol with 3-(4-methoxy-1-piperidinyl)azetidin-1-amine, followed by the addition of ethyl chloroformate.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study detailed the chemicoenzymatic approach for synthesizing monobactam analogues with strong activity against a variety of gram-negative bacteria, showcasing the synthetic versatility of azetidinone derivatives in developing antibiotics (Yamashita et al., 1988).

- Another research focused on the asymmetric synthesis of a human leukocyte elastase inhibitor, highlighting the therapeutic potential of azetidinone intermediates in treating inflammatory diseases (Cvetovich et al., 1996).

Mechanistic Studies and Chemical Properties

- An investigation into the conjugate addition of lithiated compounds to cinnamoyl derivatives demonstrated the utility of isopropyl and methoxy substituted compounds in preparing enantiomerically pure 1,4-diols, revealing insights into reaction mechanisms and stereochemical outcomes (Gaul & Seebach, 2002).

- Research on mechanochemistry of pharmaceuticals explored the degradation pathways of ibuprofen, a structurally related compound, through milling, indicating the potential for detoxification of expired or unused drugs (Andini et al., 2012).

Synthetic Methodologies and Intermediates

- Studies on the synthesis of azetidin-2-ones from pyridine-ethanol derivatives underscored the importance of these scaffolds in generating compounds with antimicrobial activity, pointing to the broader applicability of similar structures in medicinal chemistry (Patel et al., 2014).

Propriétés

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-15(2)16-4-6-19(7-5-16)25-14-20(23)22-12-17(13-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSJILQFRWTGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)